molecular formula C20H13ClF3NO2 B11535196 2-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11535196
M. Wt: 391.8 g/mol
InChI Key: SKNAOBAPWSKIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (C=N) formed through the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline with salicylaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction. Commonly used catalysts include acetic acid or sodium acetate.

    Purification: The resulting product is purified through recrystallization, often using ethanol or a mixture of ethanol and water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: The major products include quinones and other oxidized derivatives.

    Reduction: The major products are reduced forms of the imine group, such as amines.

    Substitution: Alkylated or acylated derivatives of the phenolic group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to form stable complexes with metal ions makes it a candidate for developing new drugs.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research is ongoing to understand its mechanism of action and efficacy in various disease models.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, its ability to chelate metal ions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 2-[(E)-{[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Uniqueness

Compared to similar compounds, 2-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C20H13ClF3NO2

Molecular Weight

391.8 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H13ClF3NO2/c21-15-6-8-16(9-7-15)27-19-10-5-14(20(22,23)24)11-17(19)25-12-13-3-1-2-4-18(13)26/h1-12,26H

InChI Key

SKNAOBAPWSKIAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.